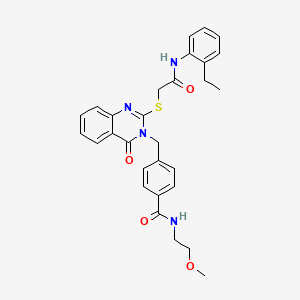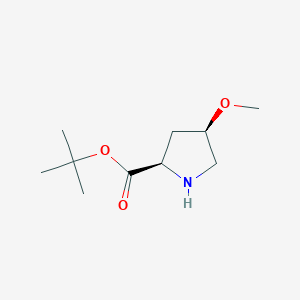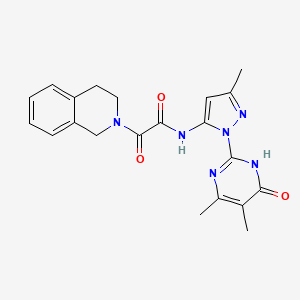
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C21H22N6O3 and its molecular weight is 406.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antifungal Agents
Compounds containing pyrazole and quinoline moieties, similar to the structure of interest, have shown significant antibacterial and antifungal activities. Studies have synthesized and tested various derivatives for their effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their potential as novel antimicrobial agents (Raju et al., 2016).
Antidepressant Activity
Certain isoquinoline derivatives have been evaluated for their antidepressant activity, demonstrating the potential of these compounds in psychiatric medication development. Molecular modeling and synthesis of specific isoquinoline analogs have led to compounds with promising atypical antidepressant effects, which could guide the development of new treatments for depression (Griffith et al., 1984).
Synthesis of Heterocyclic Compounds
The synthesis and evaluation of new quinoline-based derivatives with broad-spectrum antimicrobial potency illustrate the chemical versatility and therapeutic potential of these structures. Such research underscores the importance of developing new synthetic methods for heterocyclic compounds that could lead to the discovery of novel drugs with improved efficacy and safety profiles (Desai et al., 2012).
Anticancer and Antitumor Activity
Research into quinolinone and pyrazole derivatives has also revealed their potential in anticancer and antitumor applications. Synthesis and screening of these compounds have identified specific derivatives that exhibit strong inhibitory activities against cancer cell lines, suggesting a promising avenue for anticancer drug development (Liu et al., 2009).
Antioxidant Applications
The investigation of quinolinone derivatives as antioxidants for lubricating grease demonstrates the diverse industrial applications of these compounds. Synthesis and evaluation of specific derivatives have shown potential in improving the oxidative stability of lubricants, indicating the broad utility of such chemical structures beyond pharmaceuticals (Hussein et al., 2016).
Propriétés
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3/c1-12-10-17(27(25-12)21-22-14(3)13(2)18(28)24-21)23-19(29)20(30)26-9-8-15-6-4-5-7-16(15)11-26/h4-7,10H,8-9,11H2,1-3H3,(H,23,29)(H,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKWLIRWOWSLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)N2CCC3=CC=CC=C3C2)C4=NC(=C(C(=O)N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![11-([1,1'-biphenyl]-4-yl)-11H-benzo[a]carbazole](/img/structure/B2984183.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2984184.png)
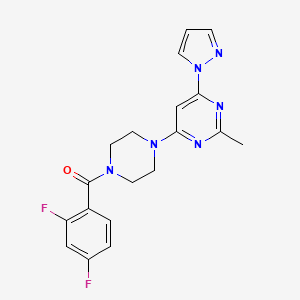
![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2984186.png)

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2984190.png)
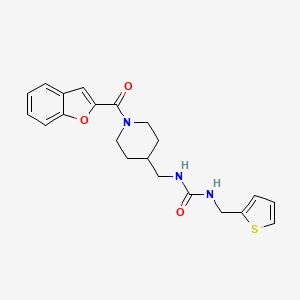
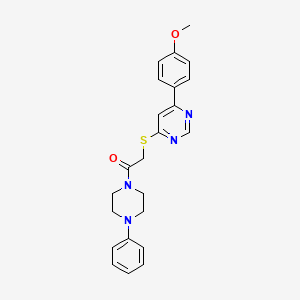
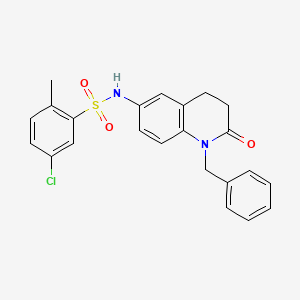

![8-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene](/img/structure/B2984198.png)
